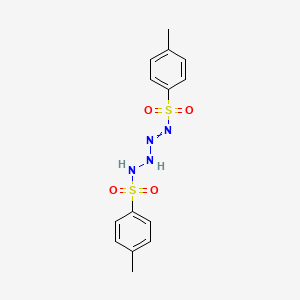![molecular formula C19H38O4 B14614360 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate CAS No. 59068-09-6](/img/structure/B14614360.png)
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate is a chemical compound known for its applications in various industries, including cosmetics and pharmaceuticals. This compound is characterized by its unique molecular structure, which includes an ether and ester functional group, contributing to its diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate typically involves the reaction of 3-chloro-1,2-propanediol with 2-ethylhexanol under basic conditions to form the ether linkage. This intermediate is then esterified with 2-ethylhexanoic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ether linkage can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[(2-Ethylhexyl)oxy]-2-oxopropyl 2-ethylhexanoate.
Reduction: Formation of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
Applications De Recherche Scientifique
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the formulation of biochemical assays and as a stabilizer for enzymes.
Medicine: Incorporated into pharmaceutical formulations for its emollient and solubilizing properties.
Mécanisme D'action
The mechanism of action of 3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate involves its interaction with lipid membranes, enhancing their fluidity and permeability. This compound can also act as a surfactant, reducing surface tension and improving the solubility of hydrophobic substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[(2-Ethylhexyl)oxy]-1,2-propanediol: Known for its use in skin creams and similar applications.
2-Ethylhexyl 2-ethylhexanoate: Another ester with similar emollient properties.
Uniqueness
3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate stands out due to its dual functional groups (ether and ester), which provide a unique combination of chemical properties. This makes it particularly effective in applications requiring both solubilizing and moisturizing effects .
Propriétés
Numéro CAS |
59068-09-6 |
|---|---|
Formule moléculaire |
C19H38O4 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
[3-(2-ethylhexoxy)-2-hydroxypropyl] 2-ethylhexanoate |
InChI |
InChI=1S/C19H38O4/c1-5-9-11-16(7-3)13-22-14-18(20)15-23-19(21)17(8-4)12-10-6-2/h16-18,20H,5-15H2,1-4H3 |
Clé InChI |
POLJYMNBDMYBIF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COCC(COC(=O)C(CC)CCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


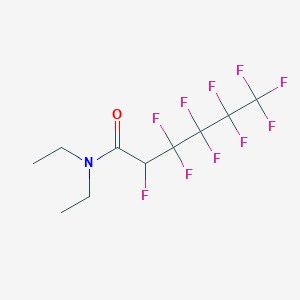

![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)


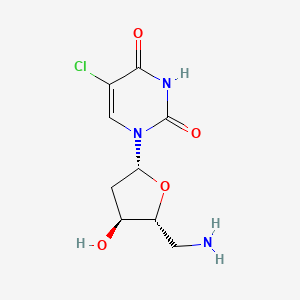

![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)

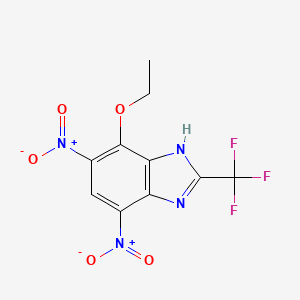
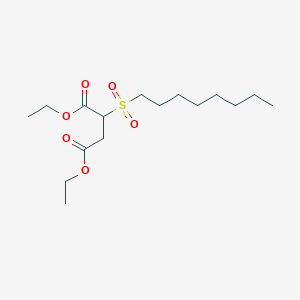
![Dimethyl 2-(2-{2-methoxy-1-[2-(2-methoxy-2-oxoethyl)phenyl]-2-oxoethyl}phenyl)but-2-enedioate](/img/structure/B14614371.png)
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
